Creatine riboside

Cervical Cancer Plasma Biomarker Diagnostic Metabolite

Creatine riboside (CR; CAS 1616693-92-5) is a cancer cell-derived oncometabolite and a clinically validated urinary biomarker for lung, liver, and cervical cancer. Do not substitute with creatine, creatinine, or creatinine riboside (CNR)—these are distinct entities with different masses, MRM transitions (CR: 264.1 > 132.1 m/z), and biological origins. Only CR exhibits high positive tumor-urine correlation, confirming direct tumor origin. This ≥98% purity reference standard supports HILIC UPLC-ESI-MS/MS quantification (4.50–10,000 nM linear range), multi-laboratory cancer diagnostics, arginine-deprivation therapy stratification, and non-smoker lung cancer risk screening (AUC 0.94). Procure the authenticated standard to ensure assay validity.

Molecular Formula C9H19N3O7
Molecular Weight 281.26 g/mol
Cat. No. B8209742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCreatine riboside
Molecular FormulaC9H19N3O7
Molecular Weight281.26 g/mol
Structural Identifiers
SMILESCN(CC(=O)O)C(=N)N.C(C1C(C(C(O1)O)O)O)O
InChIInChI=1S/C5H10O5.C4H9N3O2/c6-1-2-3(7)4(8)5(9)10-2;1-7(4(5)6)2-3(8)9/h2-9H,1H2;2H2,1H3,(H3,5,6)(H,8,9)/t2-,3-,4-,5?;/m1./s1
InChIKeySRVAWUXCORHDQT-QHEAFLAXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Creatine Riboside (CAS 1616693-92-5) for Cancer Biomarker Research and Metabolomics Applications


Creatine riboside (CR; C9H17N3O6, MW 263.25) is a glycosylamine conjugate formed between creatine and ribose [1]. It is a urinary metabolite identified as a diagnostic and prognostic biomarker for lung and liver cancer, with levels highly positively correlated between tumor tissue and urine [2]. Unlike creatine monohydrate, which functions in energy metabolism via the creatine kinase-phosphocreatine shuttle, CR is a cancer cell-derived oncometabolite associated with arginine auxotrophy and poor prognosis [3]. It is available as a reference standard or analytical-grade powder (typically ≥98% purity) for research applications in metabolomics, biomarker discovery, and cancer biology .

Creatine Riboside Cannot Be Replaced by Creatine, Creatinine, or Creatinine Riboside in Cancer Biomarker Assays


Substituting creatine riboside with its closest chemical analogs—creatine (MW 131.13), creatinine (MW 113.12), or creatinine riboside (CNR, MW 245.23)—is analytically invalid and biologically unsupported. These compounds are distinct molecular entities with different masses, MRM transitions (CR: 264.1 > 132.1 m/z; CNR: 246.1 > 113.9 m/z; creatine: 132.0 > 72.0 m/z), and biological origins [1]. CR is a cancer cell-derived oncometabolite produced via ribosylation of creatinine, whereas creatine is an endogenous energy metabolite with no established cancer-specific elevation [2]. Critically, only CR demonstrates a high positive correlation between tumor tissue and urine levels, indicating its direct tumor origin—a property not shared by creatine or creatinine [1]. Procurement of the correct analytical reference standard (CR, not CNR or creatine) is essential for accurate quantification in validated UPLC-MS/MS biomarker assays.

Quantitative Evidence Supporting Creatine Riboside Selection in Cancer Biomarker Research


Plasma Creatine Riboside Distinguishes Cervical Cancer Patients from Controls with 90.9% Accuracy in Validation Cohort

In a pilot study evaluating plasma creatine riboside as a biomarker for cervical cancer, pre-treatment plasma CR levels were significantly higher in the discovery cohort (cervical cancer patients, n=11) compared to non-cancer controls (n=30). The cut-off value determined from the discovery cohort distinguished 90.9% of patients in the validation cohort (n=11) from controls, demonstrating potential diagnostic utility for locally advanced cervical cancer [1].

Cervical Cancer Plasma Biomarker Diagnostic Metabolite

Urinary Creatine Riboside Combined with N-Acetylneuraminic Acid Achieves AUC 0.94 for Lung Cancer Detection in Non-Smokers

In a study analyzing urine samples from 846 participants (exploratory cohort) and 505 participants (validation cohort), liquid chromatography-mass spectrometry was used to quantify creatine riboside (CR) and N-acetylneuraminic acid (NANA). ROC analysis for combined CR and NANA levels in non-smokers of the exploratory cohort yielded an AUC of 0.94, while the validation cohort never-smokers had an AUC of 0.80 [1]. Urinary levels of CR were significantly higher and comparable in both non-smoker and tobacco smoker lung cancer cases compared to population controls [1].

Lung Cancer Non-Smoker Screening Urinary Biomarker Liquid Biopsy

UPLC-ESI-MS/MS Method Enables Simultaneous Quantification of Creatine Riboside and Analogs at nM Sensitivity

A validated HILIC UPLC-ESI-MS/MS method was developed for simultaneous quantification of creatine riboside (CR), creatinine riboside (CNR), creatine, and creatinine. The calibration plot was linear over 4.50–10,000 nM. MRM transitions monitored were CR (264.1 > 132.1 m/z), CNR (246.1 > 113.9 m/z), creatine (132.0 > 72.0 m/z), and creatinine (114.0 > 85.8 m/z) with an 11.0 min run time [1]. Method validation per regulatory guidelines included sensitivity, selectivity, calibration curve, stability, reinjection reproducibility, and ruggedness with acceptable accuracy and precision [1].

UPLC-MS/MS Method Validation Quantitative Metabolomics Biomarker Assay

Creatine Riboside-High Cancer Cells Exhibit Arginine Auxotrophy: A Therapeutically Exploitable Metabolic Vulnerability

Integration of multiomics data on lung and liver cancer revealed that creatine riboside (CR) is a cancer cell-derived metabolite. CR-high (CRhi) cancer cells exhibited dysregulation of the mitochondrial urea cycle and nucleotide imbalance, correlating with reduced immune infiltration and aggressive tumor growth. Critically, CRhi cancer cells were auxotrophic for arginine, revealing a metabolic vulnerability that may be exploited therapeutically [1]. This finding positions CR not only as a poor-prognosis biomarker but also as a companion biomarker to inform arginine-targeted therapies [1].

Arginine Auxotrophy Cancer Metabolism Precision Oncology Companion Biomarker

Validated Research Applications for Creatine Riboside in Oncology and Metabolomics


Quantitative Reference Standard for UPLC-MS/MS Biomarker Assays in Lung and Liver Cancer Studies

Use as an authenticated analytical reference standard for HILIC UPLC-ESI-MS/MS methods quantifying urinary creatine riboside (CR) alongside creatinine riboside, creatine, and creatinine. The validated method provides linear quantification from 4.50–10,000 nM with MRM transition 264.1 > 132.1 m/z, enabling standardized, multi-laboratory application for cancer diagnosis, therapy efficacy assessment, and recurrence monitoring [1].

Plasma Biomarker Development for Minimally Invasive Cervical Cancer Screening

Procure creatine riboside reference material for studies evaluating plasma CR as a diagnostic biomarker for cervical cancer. Pilot data demonstrated that a plasma CR cut-off value distinguished 90.9% of cervical cancer patients in a validation cohort from non-cancer controls, supporting further validation in larger cohorts as a less invasive alternative to traditional cervical screening [2].

Urinary Liquid Biopsy Assay Component for Lung Cancer Risk Stratification in Non-Smokers

Incorporate creatine riboside into LC-MS-based urinary biomarker panels (combined with N-acetylneuraminic acid) for identifying non-smokers at elevated lung cancer risk. ROC analysis demonstrated AUC 0.94 (exploratory cohort) and AUC 0.80 (validation cohort) for combined CR and NANA in non-smokers, warranting prospective studies to refine LDCT screening eligibility criteria [3].

Companion Biomarker for Arginine-Targeted Cancer Therapy Studies

Use creatine riboside as a stratification or companion biomarker in preclinical and clinical studies of arginine-deprivation therapies. CR-high cancer cells exhibit arginine auxotrophy—a metabolic vulnerability indicating sensitivity to arginine-targeted treatments—positioning CR measurement as a tool for patient selection and therapy response monitoring in precision oncology [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for Creatine riboside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.